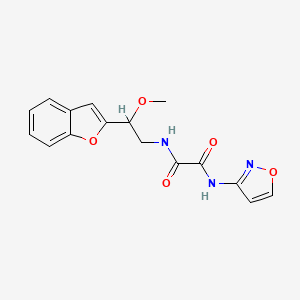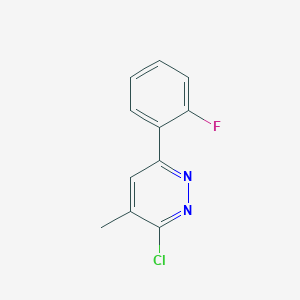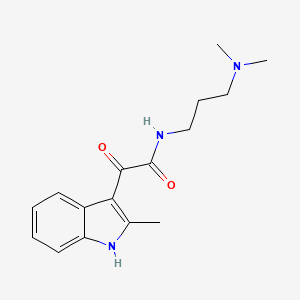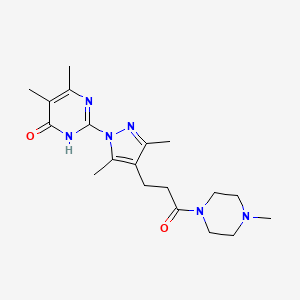![molecular formula C17H20ClNO3S B2585709 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide CAS No. 2415633-34-8](/img/structure/B2585709.png)
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide, also known as CPBS, is a sulfonamide derivative that has gained attention in recent years due to its potential use in scientific research. CPBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.87 g/mol.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is not fully understood, but studies suggest that it may act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and plays a critical role in tumor growth and metastasis.
Biochemical and physiological effects:
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is its potential use in cancer research, as it has shown promising results in inhibiting the growth of cancer cells. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is also relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide in preclinical and clinical settings.
Synthesis Methods
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzene-1-sulfonyl chloride with 4-methylbenzylamine, followed by the addition of propyl alcohol and sodium hydroxide. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide has also been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-10-22-17-11-15(8-9-16(17)18)23(20,21)19-12-14-6-4-13(2)5-7-14/h4-9,11,19H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHYXPSRMKWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2585633.png)
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2585634.png)



![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)



![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2585646.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)